molecular formula C13H12O2 B3056392 4-(3-Methoxyphenyl)phenol CAS No. 71022-86-1

4-(3-Methoxyphenyl)phenol

Cat. No.: B3056392
CAS No.: 71022-86-1
M. Wt: 200.23 g/mol
InChI Key: GZZXHAGDCYWOOA-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)phenol is an organic compound with the molecular formula C13H12O2 It consists of a phenol group substituted with a methoxyphenyl group at the para position

Mechanism of Action

Target of Action

The primary target of 4-(3-Methoxyphenyl)phenol, also known as MMPP, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is also involved in a number of autoimmune diseases .

Mode of Action

MMPP acts as a selective inhibitor of STAT3 . It inhibits the activation of STAT3, thereby regulating the expression of pro-inflammatory factors . This interaction results in the suppression of the inflammatory response, which is beneficial in conditions like rheumatoid arthritis .

Biochemical Pathways

The inhibition of STAT3 by MMPP affects several biochemical pathways. It leads to the downregulation of pro-inflammatory responses . This includes the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in the inflammatory response . Additionally, MMPP also inhibits the activation of p38 and monoamine oxidase B (MAO-B), further contributing to its anti-inflammatory and anti-arthritic activities .

Result of Action

The inhibition of STAT3 by MMPP results in a strong anti-inflammatory response . In models of rheumatoid arthritis, MMPP has been shown to significantly inhibit pro-inflammatory responses, leading to a reduction in arthritis symptoms . In models of neurodegeneration, MMPP has been shown to protect against dopaminergic cell loss and behavioral impairment .

Action Environment

The efficacy and stability of MMPP can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s known that the compound’s anti-inflammatory effects can be augmented by inhibitors of the mitogen-activated protein kinase (MAPK) pathway . This suggests that the cellular environment and presence of other signaling molecules can impact the action of MMPP.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Methoxyphenyl)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions . Another method involves the nucleophilic aromatic substitution of aryl halides, which can be catalyzed by transition metals .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-(3-Methoxyphenyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

4-(3-Methoxyphenyl)phenol can be compared with other phenolic compounds such as eugenol (4-allyl-2-methoxyphenol) and 4-methoxyphenol:

    Eugenol: Similar in structure but contains an allyl group.

    4-Methoxyphenol: Lacks the additional phenyl group.

These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other phenolic compounds.

Properties

IUPAC Name

4-(3-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZXHAGDCYWOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499332
Record name 3'-Methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71022-86-1
Record name 3′-Methoxy[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71022-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-tert-butoxybenzeneboronic acid (0.50 g), 3-bromoanisole (0.44 g), and tetrakis(triphenylphosphine)palladium(0) (0.09 g) in toluene (5 ml), ethanol(1.2 ml) and aqueous sodium carbonate (2 M, 2.4 ml) was heated at 100° C. for 19 hours. After cooling the reaction mixture was added to brine (50 ml) and ethyl acetate (50 ml). The organic layer was separated and dried over anhydrous magnesium sulfate. The solution was then filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica eluting with hexane:toluene 9:1 to give 4-tert-butoxy-3'-methoxybiphenyl (0.61 g). (MS (EI) 256 (M)+). Trifluoroacetic acid (5 ml) was added to a solution of 4-tert-butoxy-3'-methoxybiphenyl (0.60 g) in dichloromethane (20 ml) and the resulting solution stirred for 1 hour. The solution was then concentrated under reduced pressure. The residue was partitioned between a solution of saturated aqueous sodium hydrogen carbonate (25 ml) and ether (3×25 ml). The combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica eluting with dichloromethane to give the sub-title compound as a solid (0.25 g).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
4-tert-butoxy-3'-methoxybiphenyl
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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